beta-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate
Description
β-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate (CAS: 358681-69-3) is a thioglycoside derivative with a β-D-mannopyranosyl core protected by acetyl groups at positions 2, 3, 4, and 6. The 4-methylphenyl group is attached via a thioether linkage at the anomeric carbon (C1). Its molecular formula is C₂₁H₂₆O₉S, and it serves as a key intermediate in glycosylation reactions for synthesizing oligosaccharides and glycoconjugates . The acetyl groups enhance stability and solubility in organic solvents, making it suitable for chemical synthesis, while the thioglycoside moiety allows activation under mild electrophilic conditions .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOIRMXQHXTRL-MJCUULBUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166740 | |
| Record name | β-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358681-69-3 | |
| Record name | β-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358681-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
β-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate is a glycosylated compound that exhibits various biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, neurotoxic, and enzyme inhibitory effects based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 454.49 g/mol. Its structure includes a β-D-mannopyranoside moiety with acetyl and thioether groups that contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of β-D-Mannopyranoside exhibit significant antibacterial properties. For example, compounds synthesized with similar structures were tested against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| IVd | E. coli (G-) | 15 |
| IVd | Klebsiella pneumoniae (G-) | 12 |
| IVd | Staphylococcus aureus (G+) | 18 |
These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Neurotoxicity and MAO Inhibition
The compound's structural analogs have been evaluated for neurotoxic effects and their interaction with monoamine oxidase (MAO) enzymes. A study highlighted that some analogs showed neurotoxicity linked to their capacity to be oxidized by MAO-B. Specifically, compounds that were good substrates for MAO-B exhibited significant neurotoxic effects in animal models .
Table: MAO Inhibition Activity
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 0.060 ± 0.002 | Not tested |
| Compound B | 0.241 ± 0.011 | Not tested |
| β-D-Mannopyranoside Derivative | Not reported | Not reported |
This indicates that while specific derivatives may inhibit MAO-A effectively, the relationship between structure and activity requires further exploration to determine the exact mechanisms involved .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of synthesized compounds similar to β-D-Mannopyranoside against common pathogens. The results showed promising activity against E. coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .
- Neurotoxic Effects : Another investigation focused on the neurotoxic potential of various analogs related to β-D-Mannopyranoside. It was found that certain compounds could induce dopaminergic neurotoxicity in murine models when metabolized by MAO-B, raising concerns about their safety profiles in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Thioglycosides
| Compound Name | Core Sugar | Anomeric Configuration | Aglycone Substituent | Acetylation Pattern | CAS Number | Molecular Formula |
|---|---|---|---|---|---|---|
| Target Compound | Mannose | β | 4-Methylphenyl | 2,3,4,6-tetra-O-acetyl | 358681-69-3 | C₂₁H₂₆O₉S |
| 4-Methoxyphenyl α-D-mannopyranoside | Mannose | α | 4-Methoxyphenyl | 2,3,4,6-tetra-O-acetyl | 211801-79-5 | C₂₁H₂₆O₁₀S |
| 4-Methylphenyl β-D-thiogalactopyranoside | Galactose | β | 4-Methylphenyl | 2,3,4,6-tetra-O-acetyl | 28244-99-7 | C₂₁H₂₆O₉S |
| Auranofin (Pharmaceutical) | Glucose | β | Gold-phosphine complex | 2,3,4,6-tetra-O-acetyl | 34031-32-8 | C₂₀H₃₄AuO₉PS |
| 4-Nitrophenyl α-D-mannopyranoside | Mannose | α | 4-Nitrophenyl | 2,3,4,6-tetra-O-acetyl | 67909-30-2 | C₂₀H₂₃NO₁₁S |
Key Observations :
- Sugar Core: The target compound’s mannose core distinguishes it from galactose (e.g., 4-methylphenyl β-D-thiogalactopyranoside) and glucose derivatives (e.g., Auranofin). Mannose’s C2 and C4 hydroxyl orientations influence hydrogen bonding and enzyme specificity .
- Aglycone Substituents : Electron-donating groups (e.g., 4-methylphenyl) increase thioglycoside reactivity compared to electron-withdrawing groups (e.g., 4-nitrophenyl) .
- Anomeric Configuration: β-linked thioglycosides (target compound) are more resistant to enzymatic hydrolysis than α-anomers (e.g., 4-methoxyphenyl α-D-mannopyranoside) .
Reactivity and Stability
- Enzymatic Hydrolysis: The β-anomeric configuration of the target compound resists hydrolysis by α-mannosidases, unlike its α-anomer counterpart (: enzymatic hydrolysis of α-anomer achieved 65% yield using CRL-OC-AG) .
Q & A
Q. What are the optimal synthetic routes for beta-D-Mannopyranoside, 4-methylphenyl 1-thio-, 2,3,4,6-tetraacetate?
The compound is typically synthesized via thioglycosidation of peracetylated mannose derivatives. A common method involves reacting 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose with 4-methylthiophenol under Lewis acid catalysis (e.g., BF₃·Et₂O in anhydrous dichloromethane) . Key parameters include maintaining an inert atmosphere (argon/nitrogen), low temperature (0–5°C), and stoichiometric control to avoid side reactions. Post-synthesis, purification via column chromatography (petroleum ether/ethyl acetate gradient) is critical. Yield optimization may require iterative adjustments of catalyst concentration or reaction time .
Q. How can the structural integrity and anomeric configuration of this compound be confirmed?
Single-crystal X-ray diffraction is the gold standard for resolving ambiguities in anomeric configuration (α vs. β), as conflicting NMR data may arise due to solvent effects or impurities . For routine analysis, ¹H/¹³C NMR is used: the anomeric proton (δ 5.5–6.0 ppm) and sulfur-linked carbon (δ 85–90 ppm) provide diagnostic peaks. Acetyl groups (δ 2.0–2.1 ppm for CH₃) and the 4-methylphenyl moiety (δ 2.3 ppm for CH₃) should integrate correctly . Optical rotation ([α]D) discrepancies compared to literature values may indicate configurational errors .
Q. What are the stability considerations for long-term storage?
The compound is hygroscopic and light-sensitive. Store under argon in sealed, light-resistant vials at –20°C. Acetyl groups hydrolyze in humid environments, so desiccants (e.g., silica gel) are essential. Stability in solution varies by solvent: dichloromethane > DMSO > methanol (avoid aqueous mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or optical rotation values (e.g., historical misassignment of α/β anomers) require multi-technique validation :
Q. What experimental designs are recommended for studying its reactivity as a glycosyl donor?
Thioglycosides are "armed" donors due to electron-donating 4-methylphenyl groups, enhancing electrophilic activation. To assess reactivity:
- Electrochemical profiling : Measure oxidation potential (cyclic voltammetry) to compare with "disarmed" analogs (e.g., peracetylated glucose derivatives) .
- Glycosylation assays : Couple with acceptors (e.g., primary alcohols) under varying promoters (NIS/TfOH, Ph₂SO/Tf₂O). Monitor reaction via TLC/HPLC, optimizing solvent (CH₂Cl₂ vs. toluene) and temperature .
Q. How can this compound be applied in biocatalysis or enzyme inhibition studies?
- Glycosidase probes : Use as a substrate for α-mannosidases; deacetylation (via NaOH/MeOH) generates the active aglycone for kinetic assays .
- Biocatalytic glycosylations : Employ in enzymatic transglycosylation reactions (e.g., using glycosyltransferases) to synthesize oligosaccharides. The acetyl groups protect hydroxyls during coupling .
Q. What methodologies are suitable for investigating its potential antiviral or anticancer mechanisms?
- Cell-based assays : Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in relevant cell lines (e.g., HeLa, Vero).
- Synergy studies : Combine with FDA-approved agents (e.g., cisplatin) to assess combinatorial effects via isobologram analysis .
- Targeted delivery : Encapsulate in liposomes functionalized with cancer-specific ligands (e.g., folate) to evaluate uptake (flow cytometry) and efficacy .
Q. How can researchers address the lack of toxicity data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
